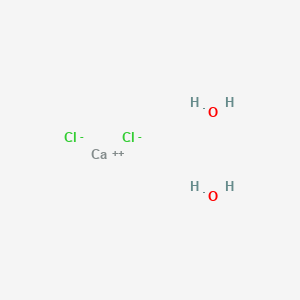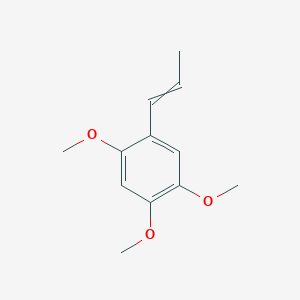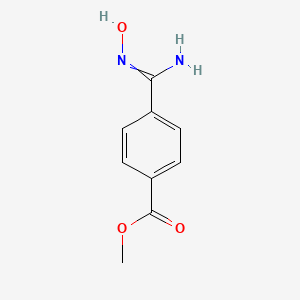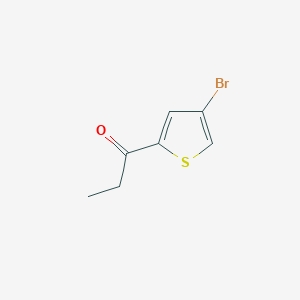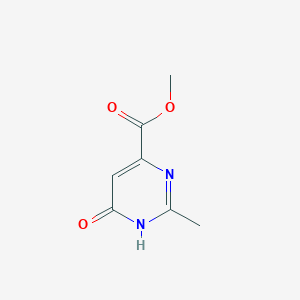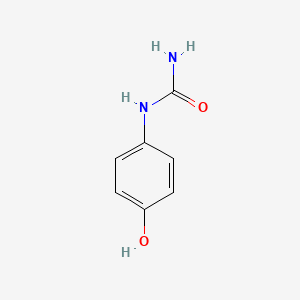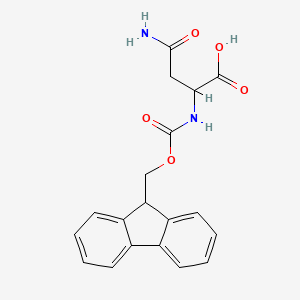
Fmoc-D-Asn-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Asn-OH is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis due to its protective group, which helps in the selective formation of peptide bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Asn-OH typically involves the protection of the amino group of L-asparagine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Fmoc-D-Asn-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the amino group for further peptide bond formation.
Oxidation and Reduction: While the compound itself is stable, the Fmoc group can be sensitive to strong oxidizing and reducing agents, which can lead to its removal or degradation.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Peptide Bond Formation: Coupling reagents like HATU or DIC are used in the presence of a base to form peptide bonds.
Major Products Formed
The primary product formed from these reactions is the deprotected L-asparagine, which can then participate in further peptide synthesis to form larger peptide chains or proteins .
科学研究应用
Fmoc-D-Asn-OH has several applications in scientific research:
作用机制
The primary mechanism of action of Fmoc-D-Asn-OH is through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of L-asparagine, preventing unwanted side reactions during peptide bond formation. Upon removal of the Fmoc group, the free amino group can participate in the formation of peptide bonds, facilitating the synthesis of peptides and proteins .
相似化合物的比较
Similar Compounds
- N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-lysine
- N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-glutamine
- N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-phenylalanine
Uniqueness
Fmoc-D-Asn-OH is unique due to its specific application in peptide synthesis, particularly in the protection of the amino group of L-asparagine. This allows for selective peptide bond formation, making it a valuable tool in the synthesis of complex peptides and proteins .
属性
分子式 |
C19H18N2O5 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24) |
InChI 键 |
YUGBZNJSGOBFOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


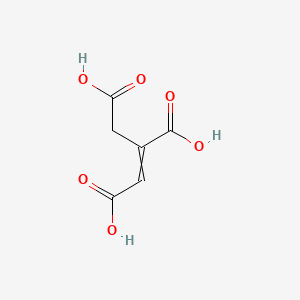
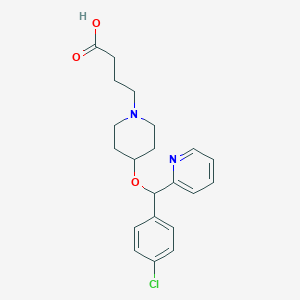
![4-(Benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid](/img/structure/B8817549.png)
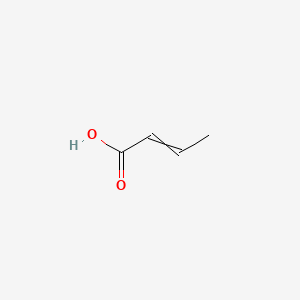
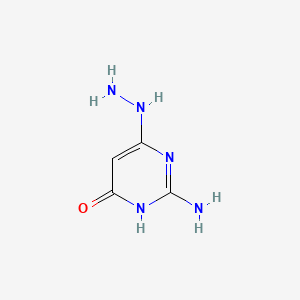

![tert-Butyl 4-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B8817576.png)
